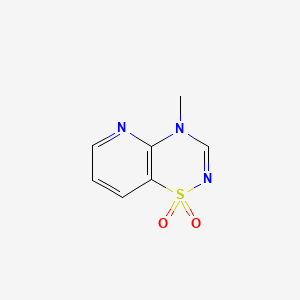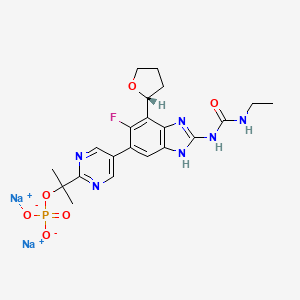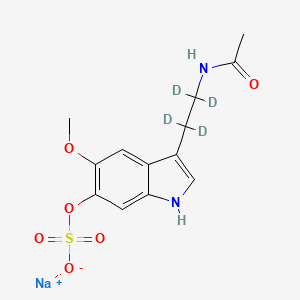
6-Sulfatoxy Melatonin-d4 (Major) Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfatoxy Melatonin-d4 (sodium) is a deuterium-labeled derivative of 6-Sulfatoxy Melatonin. This compound is primarily used as a stable isotope-labeled internal standard in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for precise quantification and tracking of the compound in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfatoxy Melatonin-d4 (sodium) involves the incorporation of deuterium atoms into the melatonin molecule. This process typically starts with the synthesis of deuterium-labeled melatonin, followed by sulfonation to introduce the sulfatoxy group. The final step involves the conversion to the sodium salt form to enhance solubility and stability.
Industrial Production Methods: Industrial production of 6-Sulfatoxy Melatonin-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Sulfatoxy Melatonin-d4 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the sulfatoxy group to other functional groups.
Substitution: The sulfatoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
6-Sulfatoxy Melatonin-d4 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of melatonin and its metabolites.
Biology: Helps in studying the metabolic pathways of melatonin in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of melatonin-based drugs.
Industry: Employed in the development and quality control of melatonin supplements and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Sulfatoxy Melatonin-d4 (sodium) is similar to that of melatonin. It acts on melatonin receptors in the brain and other tissues, regulating circadian rhythms and promoting sleep. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking in metabolic studies.
Molecular Targets and Pathways:
Melatonin Receptors: MT1 and MT2 receptors in the brain.
Circadian Regulation: Influences the suprachiasmatic nucleus (SCN) to regulate sleep-wake cycles.
Antioxidant Pathways: Exhibits antioxidant properties by scavenging free radicals and modulating antioxidant enzymes.
Comparaison Avec Des Composés Similaires
6-Sulfatoxy Melatonin: The non-deuterated form of the compound.
Melatonin: The parent compound without the sulfatoxy group.
Deuterated Melatonin: Melatonin labeled with deuterium but without the sulfatoxy group.
Uniqueness: 6-Sulfatoxy Melatonin-d4 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement is crucial.
Propriétés
Formule moléculaire |
C13H15N2NaO6S |
|---|---|
Poids moléculaire |
354.35 g/mol |
Nom IUPAC |
sodium;[3-(2-acetamido-1,1,2,2-tetradeuterioethyl)-5-methoxy-1H-indol-6-yl] sulfate |
InChI |
InChI=1S/C13H16N2O6S.Na/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11;/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19);/q;+1/p-1/i3D2,4D2; |
Clé InChI |
RRAMWSGKMQYWPL-URZLSVTISA-M |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-])C([2H])([2H])NC(=O)C.[Na+] |
SMILES canonique |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


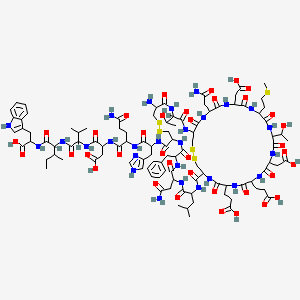
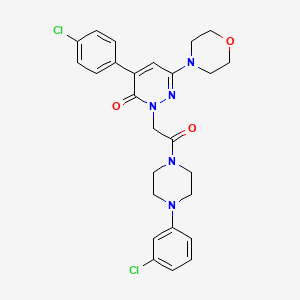
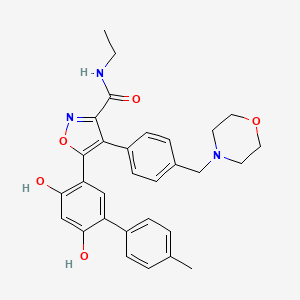
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
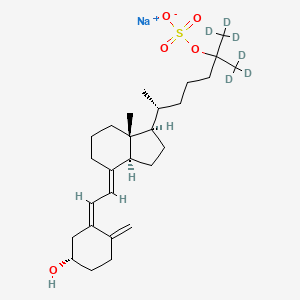
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
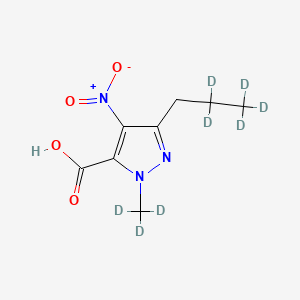
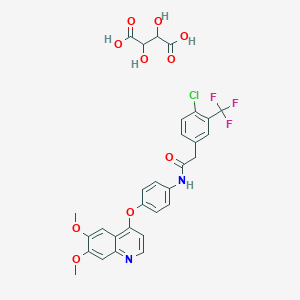

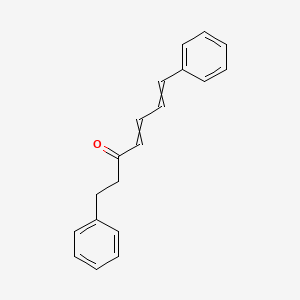
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
